molecular formula C7H14O4 B3340098 Tert-butyl 2,3-dihydroxypropanoate CAS No. 235090-36-5

Tert-butyl 2,3-dihydroxypropanoate

Cat. No.: B3340098
CAS No.: 235090-36-5
M. Wt: 162.18 g/mol
InChI Key: MDLFVEOKOSRWLS-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydroxypropanoate is an organic compound with the molecular formula C7H14O4. It is a tert-butyl ester derivative of 2,3-dihydroxypropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2,3-dihydroxypropanoate can be synthesized through the esterification of 2,3-dihydroxypropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer improved efficiency, scalability, and sustainability compared to traditional batch processes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters and ethers.

Scientific Research Applications

Tert-butyl 2,3-dihydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving esters.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydroxypropanoate involves its participation in esterification, oxidation, and reduction reactions. The molecular targets and pathways include:

Comparison with Similar Compounds

Tert-butyl 2,3-dihydroxypropanoate can be compared with other similar compounds such as:

    Tert-butyl 2-hydroxypropanoate: This compound has one less hydroxyl group and different reactivity.

    Tert-butyl 3-hydroxypropanoate: Similar structure but with the hydroxyl group positioned differently.

    Tert-butyl 2,3-dihydroxybutanoate: A similar ester with an additional carbon in the backbone.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2,3-dihydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2,3)11-6(10)5(9)4-8/h5,8-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFVEOKOSRWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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